Surufatinib (CAS: 1308672-74-3) is an orally bioavailable small-molecule kinase inhibitor that bridges anti-angiogenic and immune-modulating pathways. Unlike traditional broad-spectrum receptor tyrosine kinase (RTK) inhibitors, surufatinib inhibits vascular endothelial growth factor receptors (VEGFR1/2/3) and fibroblast growth factor receptor 1 (FGFR1), while simultaneously targeting colony-stimulating factor 1 receptor (CSF-1R) [1]. This specific polypharmacology makes it a targeted tool compound for preclinical research and assay development focused on the tumor microenvironment (TME), particularly where the simultaneous suppression of tumor angiogenesis and depletion of tumor-associated macrophages (TAMs) is required without introducing off-target toxicity [2].
Procuring standard anti-angiogenic agents like sunitinib or lenvatinib as substitutes for surufatinib can introduce confounding variables into tumor microenvironment (TME) assays. While sunitinib blocks VEGFR and PDGFR, the resulting tumor hypoxia frequently triggers the compensatory recruitment of tumor-associated macrophages (TAMs) and upregulates FGF signaling, leading to experimental resistance [1]. Conversely, using a dedicated CSF-1R inhibitor like pexidartinib depletes TAMs but fails to exert the necessary primary anti-angiogenic control [2]. Surufatinib’s dual-inhibition profile prevents the need for complex, multi-compound dosing regimens in vivo, ensuring reproducible, single-agent modulation of both vascular and immune evasion pathways [1].
In preclinical workflow design, targeting both angiogenesis and immune evasion typically requires co-formulating a VEGFR inhibitor with a CSF-1R inhibitor, increasing solvent load and pharmacokinetic variability. Surufatinib consolidates this into a single agent with balanced inhibition across VEGFR1-3 (IC50 = 1-24 nM) and CSF-1R (IC50 = 4 nM)[1]. In contrast, using a benchmark like sunitinib requires the addition of a second compound like pexidartinib (CSF-1R IC50 = 17 nM) to achieve the same dual-pathway blockade, complicating in vivo formulation and dosing schedules [2].
| Evidence Dimension | Dosing Regimen Complexity and Target Coverage |
| Target Compound Data | Surufatinib (Single-agent coverage of VEGFR1-3 + CSF-1R at <25 nM) |
| Comparator Or Baseline | Sunitinib + Pexidartinib (Requires two-drug co-formulation to achieve equivalent coverage) |
| Quantified Difference | Removes the necessity for 2-drug pharmacokinetic optimization and co-formulation in TME models. |
| Conditions | In vivo preclinical study design and formulation workflows. |
Streamlines in vivo laboratory workflows by allowing researchers to modulate both vascular and macrophage targets with a single, easily formulated compound.
Prolonged VEGFR inhibition often leads to compensatory upregulation of the FGF pathway. Surufatinib suppresses this resistance mechanism via targeted FGFR1 inhibition (IC50 = 15 nM)[1]. When compared to sunitinib, which primarily targets VEGFR/PDGFR and is vulnerable to FGF-mediated escape, surufatinib maintains anti-angiogenic efficacy in long-term preclinical models by blocking this secondary angiogenic route[2].
| Evidence Dimension | FGFR1 Inhibition (IC50) |
| Target Compound Data | Surufatinib (FGFR1 IC50 = 15 nM) |
| Comparator Or Baseline | Sunitinib (Weak or absent FGFR1 inhibition) |
| Quantified Difference | Surufatinib directly neutralizes the primary FGF escape pathway at nanomolar concentrations. |
| Conditions | Kinase activity and cellular proliferation assays. |
Critical for long-term in vivo efficacy studies where standard VEGFR inhibitors fail due to compensatory angiogenic resistance.
Traditional anti-angiogenic therapy with sunitinib often yields variable in vivo results because drug-induced hypoxia triggers the recruitment of M2-polarized tumor-associated macrophages (TAMs), confounding immune-focused endpoints [1]. By directly targeting the CSF-1/CSF-1R axis (IC50 = 4 nM), surufatinib blocks this compensatory TAM survival, ensuring reproducible depletion of the immunosuppressive macrophage population [2].
| Evidence Dimension | TAM Infiltration Variability |
| Target Compound Data | Surufatinib (Consistent TAM reduction via direct CSF-1R blockade) |
| Comparator Or Baseline | Sunitinib (Variable, hypoxia-driven TAM increase) |
| Quantified Difference | Prevents the confounding variable of compensatory macrophage recruitment in syngeneic models. |
| Conditions | In vivo syngeneic tumor models evaluating immune response. |
Ensures higher reproducibility in immuno-oncology assays by eliminating the erratic, hypoxia-driven macrophage recruitment caused by pure VEGFR inhibitors.
Surufatinib serves as a targeted backbone compound for in vivo studies testing PD-1/PD-L1 inhibitors. Its CSF-1R mediated TAM depletion reverses the immunosuppressive microenvironment that typically blunts checkpoint inhibitor efficacy, offering a streamlined single-agent alternative to complex multi-drug regimens [1].
Suitable for long-term xenograft or patient-derived xenograft (PDX) models where standard VEGFR inhibitors like sunitinib fail. Surufatinib's built-in FGFR1 inhibition prevents FGF-pathway upregulation, while its CSF-1R activity blocks the hypoxia-driven macrophage recruitment that complicates longitudinal efficacy data [2].
Serves as a quantitative positive control in in vitro co-culture assays evaluating the crosstalk between endothelial cells and macrophages. Its defined multi-kinase profile allows researchers to reliably suppress both angiogenesis and immune evasion pathways without off-target cellular toxicity [3].